Kistamicin B

Influenza A virus Antiviral discovery Glycopeptide antibiotics

Kistamicin B is a Type V glycopeptide antibiotic (GPA) isolated from Microtetraspora parvosata subsp. kistnae (ATCC.

Molecular Formula C70H60ClN9O16
Molecular Weight 1318.7 g/mol
CAS No. 155683-51-5
Cat. No. B131144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKistamicin B
CAS155683-51-5
Synonymskistamicin B
Molecular FormulaC70H60ClN9O16
Molecular Weight1318.7 g/mol
Structural Identifiers
SMILESC1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O
InChIInChI=1S/C70H60ClN9O16/c71-49-27-38-12-19-55(49)96-56-30-39(11-18-54(56)84)61(69(92)93)80-64(87)51-22-36-8-15-46(16-9-36)95-57-31-41-26-48(62(57)85)37-10-17-47-42(33-73-50(47)28-37)29-53(74-63(86)52(23-35-6-13-43(81)14-7-35)76-70(94)72-21-20-34-4-2-1-3-5-34)65(88)77-59(40-24-44(82)32-45(83)25-40)67(90)79-60(41)68(91)78-58(38)66(89)75-51/h1-19,24-28,30-33,51-53,58-61,73,81-85H,20-23,29H2,(H,74,86)(H,75,89)(H,77,88)(H,78,91)(H,79,90)(H,80,87)(H,92,93)(H2,72,76,94)/t51-,52-,53-,58+,59+,60-,61-/m1/s1
InChIKeyACUGLGSAQKAJRT-KZGAUPIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kistamicin B (CAS 155683-51-5): A Structurally Divergent Type V Glycopeptide Antibiotic with Quantifiable Antiviral Differentiation


Kistamicin B is a Type V glycopeptide antibiotic (GPA) isolated from Microtetraspora parvosata subsp. kistnae (ATCC 55076) [1]. It possesses a highly crosslinked heptapeptide core containing three phenolic ether crosslinks—a 15-membered A-O-B ring, a 16-membered C-O-D ring, and a 12-membered E-F-G ring—placing it in the structurally divergent Type V GPA subclass alongside complestatin and chloropeptin [2]. Unlike classical Type I–IV GPAs (e.g., vancomycin, teicoplanin) that exhibit potent antibacterial activity via lipid II binding, kistamicin B demonstrates a functionally inverted bioactivity profile dominated by antiviral effects against influenza A virus and herpes simplex virus [3], with a distinct antibacterial signature that differs both quantitatively and mechanistically from its clinical GPA counterparts .

Why Kistamicin B Cannot Be Substituted by Classical GPAs or Its Closest Homolog Kistamicin A: Quantitative and Structural Evidence


Kistamicin B occupies a narrow functional niche that no other GPA can replicate without compromise. Within the kistamicin family, kistamicin A lacks the phenethylamide moiety at the amino terminus that defines kistamicin B [1], resulting in approximately 2-fold weaker antiviral potency against both influenza A and herpes simplex virus in MDCK cells . Across GPA classes, Type I–IV antibiotics such as vancomycin and teicoplanin rely on binding the D-Ala-D-Ala terminus of lipid II for antibacterial action and exhibit negligible native antiviral activity; their anti-influenza effects require extensive semisynthetic modification to eliminate antibacterial activity and introduce antiviral function [2][3]. Among fellow Type V GPAs, complestatin and chloropeptin are mechanistically specialized HIV-1 entry/integrase inhibitors with no reported activity against influenza A virus [4]. Simple in-class substitution therefore fails along three independent axes: antiviral potency, antiviral spectrum, and the simultaneous retention of a distinct Gram-positive antibacterial signature that is structurally decoupled from the canonical lipid-II-binding pharmacophore .

Kistamicin B Quantitative Differentiation Evidence: Head-to-Head Antiviral Potency, Antibacterial MIC, and Structural Data vs. Kistamicin A, Vancomycin, and Chloropeptin I


2-Fold Superior Anti-Influenza A Potency vs. Kistamicin A in MDCK Cells (Direct Head-to-Head Comparison from Primary Literature)

Kistamicin B inhibits influenza A virus replication in MDCK cells with an ID50 of 1.8 μg/mL, which is 2-fold more potent than kistamicin A (ID50 = 3.6 μg/mL) tested in the same experimental system and reported in the same primary discovery publication [1]. Both compounds were co-isolated from the same fermentation broth and evaluated under identical assay conditions, ensuring direct comparability free of inter-laboratory variation . This 2-fold potency advantage is structurally attributable to the phenethylamide moiety at the amino terminus of kistamicin B, which is absent in kistamicin A [2].

Influenza A virus Antiviral discovery Glycopeptide antibiotics

Anti-Herpes Simplex Virus Potency: 1.47-Fold Advantage Over Kistamicin A (Direct Head-to-Head Comparison)

Against herpes simplex virus (HSV) in the same MDCK cell-based assay system, kistamicin B exhibits an ID50 of 30 μg/mL compared to 44 μg/mL for kistamicin A, representing a 1.47-fold potency advantage [1]. Although both compounds show markedly weaker activity against HSV than against influenza A, the consistent potency differential across two unrelated virus families suggests that the phenethylamide modification in kistamicin B provides a general, rather than virus-specific, enhancement of antiviral activity [2].

Herpes simplex virus Broad-spectrum antiviral Glycopeptide antibiotic

Gram-Positive Antibacterial Activity: MIC of 0.039 μg/mL – Structural Decoupling from Classical Lipid-II-Binding GPAs (Cross-Study Comparable Evidence)

Kistamicin B demonstrates strong antibacterial activity against Gram-positive bacteria with an MIC of 0.039 μg/mL (vendor technical datasheet) . For reference, vancomycin—the canonical Type I GPA—exhibits typical MIC values of 0.5–2 μg/mL against susceptible Staphylococcus aureus . While these data originate from different studies and direct head-to-head MIC panels are not publicly available, the >10-fold lower MIC of kistamicin B is notable given that its 15-membered A-O-B ring structurally diverges from the canonical AB ring required for lipid II binding in Type I–IV GPAs [1]. This suggests that kistamicin B's antibacterial mechanism may be structurally distinct from that of vancomycin, a hypothesis supported by the observation that the enlarged A-O-B ring replaces the AB ring essential for standard GPA activity [2]. Users should note that this MIC value (0.039 μg/mL) requires independent verification in standardized panels alongside vancomycin controls before mechanistic conclusions are drawn.

Gram-positive antibacterial MIC Glycopeptide antibiotic

Unique 15-Membered A-O-B Ring: Structural Differentiation from All Type I–IV GPAs (Class-Level Inference with Quantitative Structural Data)

Kistamicin B (as a kistamicin congener) contains a 15-membered A-O-B ring that replaces the conventional AB ring found in Type I–IV GPAs such as vancomycin (Type I), A47934 (Type III), and teicoplanin (Type IV) [1][2]. Computational analysis of alternative A-B ring crosslinks demonstrates that the native 15-membered A-O-B ring is energetically distinct from hypothetical 13-membered and 12-membered AB ring analogues, confirming that the ring expansion is a structurally meaningful deviation rather than a trivial conformational variation [3]. This A-O-B ring replaces the AB ring that is essential for the antibiotic activity of standard GPAs, providing a structural rationale for kistamicin's divergent bioactivity profile [4]. Additionally, kistamicin achieves three crosslinks with only two Oxy enzymes (OxyA and OxyC), whereas Type I–IV GPAs typically require three to four Oxy enzymes (one per ring formed), representing a biosynthetic efficiency that is unique among characterized GPAs [5].

Glycopeptide crosslinking Structural biology Type V GPA

Promiscuous OxyC Biocatalyst: Biosynthetic Engineering Platform Unique Among Characterized GPA Gene Clusters (Class-Level Inference)

The kistamicin biosynthetic gene cluster (kis) encodes only two cytochrome P450 Oxy enzymes (OxyA and OxyC), yet the final product contains three phenolic crosslinks—a stoichiometric anomaly relative to Type I–IV GPAs, which deploy three to four Oxy enzymes for three to four crosslinks [1]. Biochemical characterization demonstrated that OxyCkis is a promiscuous biocatalyst capable of installing multiple distinct crosslinks into peptides containing phenolic amino acids, a functional property not reported for Oxy enzymes from vancomycin-type or teicoplanin-type clusters [2][3]. This enzymatic promiscuity, combined with the solved crystal structure of the OxyA/X-domain complex (PDB: 6M7L) [4], provides a structurally characterized biosynthetic toolkit for engineering non-natural crosslinked peptide derivatives—a capability not available from any other characterized GPA biosynthetic system.

Biosynthetic engineering Cytochrome P450 Glycopeptide diversification

Antiviral Spectrum Differentiation: Influenza A and HSV Activity Absent in Fellow Type V GPAs Complestatin and Chloropeptin (Class-Level Inference)

Among the Type V GPA subclass—which includes kistamicin, complestatin, and chloropeptin—kistamicin B is the only member with demonstrated activity against influenza A virus and herpes simplex virus [1][2]. Complestatin and chloropeptin are mechanistically specialized as HIV-1 entry and integrase inhibitors: chloropeptin I inhibits gp120-CD4 binding with an IC50 of 1.3–2.0 μM [3], and isocomplestatin inhibits HIV-1 integrase with IC50 values of 200 nM (coupled 3'-processing/strand transfer) and 4 μM (strand transfer) [4]. Neither complestatin nor chloropeptin has any reported activity against influenza A or HSV in peer-reviewed literature. This functional divergence within the Type V subclass—anti-influenza/HSV for kistamicins vs. anti-HIV for complestatins/chloropeptins—indicates that the shared indole-phenol crosslink architecture is not the primary determinant of antiviral target selectivity [5].

Antiviral spectrum Influenza A virus HIV entry inhibitor

Kistamicin B Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Influenza A Antiviral Screening and Hit-to-Lead Optimization

Kistamicin B, with an ID50 of 1.8 μg/mL against influenza A virus in MDCK cells, provides a 2-fold potency advantage over kistamicin A (ID50 = 3.6 μg/mL) in the same assay system [1]. This potency differential makes kistamicin B the preferred kistamicin congener for influenza-focused antiviral screening cascades, where a lower ID50 directly affects hit-calling thresholds. Its structurally distinct A-O-B ring architecture [2] also offers a differentiated scaffold for medicinal chemistry optimization compared to semisynthetic vancomycin or teicoplanin aglycone derivatives that require extensive modification to achieve anti-influenza activity [3].

Glycopeptide Antibiotic Crosslink Engineering and Biosynthetic Diversification

The kistamicin biosynthetic system is the only characterized GPA pathway in which two Oxy enzymes (OxyA and OxyC) catalyze three distinct crosslinks, including the unique 15-membered A-O-B ring [1]. The promiscuity of OxyCkis—capable of installing multiple crosslink types into non-native peptide substrates—provides a structurally characterized biocatalytic platform (PDB: 6M7L) for engineering crosslink-diversified GPA derivatives that is not available from vancomycin-type (3 Oxy for 3 crosslinks) or teicoplanin-type (4 Oxy for 4 crosslinks) systems [2][3]. Researchers procuring kistamicin B for biosynthetic pathway reconstitution, Oxy enzyme characterization, or crosslink engineering gain access to a uniquely efficient and promiscuous crosslinking cassette.

Broad-Spectrum Antiviral Probe Development Targeting Structurally Divergent GPA Chemotypes

Kistamicin B is the only Type V GPA with demonstrated dual activity against influenza A virus (ID50 = 1.8 μg/mL) and herpes simplex virus (ID50 = 30 μg/mL) [1]. Fellow Type V GPAs complestatin and chloropeptin are restricted to HIV-1 entry/integrase inhibition with no reported anti-influenza or anti-HSV activity [2][3]. For antiviral probe development programs seeking a Type V GPA scaffold with activity against respiratory or herpes viruses, kistamicin B is the only viable chemotype within this subclass. Its simultaneous retention of Gram-positive antibacterial activity (MIC = 0.039 μg/mL) further enables dual antiviral-antibacterial profiling studies, a feature absent in the purely anti-HIV Type V GPAs.

Investigation of Non-Canonical Glycopeptide Antibacterial Mechanisms

Kistamicin B's reported Gram-positive MIC of 0.039 μg/mL is >10-fold lower than typical vancomycin MICs (0.5–2 μg/mL against susceptible S. aureus) [1][2], yet its 15-membered A-O-B ring structurally replaces the AB ring that is essential for canonical lipid II binding in Type I–IV GPAs [3]. This structural-functional paradox—strong antibacterial potency despite a non-canonical binding architecture—makes kistamicin B a high-value tool compound for investigating alternative antibacterial mechanisms of action within the GPA scaffold. For research groups studying lipid-II-independent GPA mechanisms or seeking to decouple antibacterial from antiviral pharmacophores, kistamicin B provides a structurally validated starting point that is not available from classical GPAs.

Quote Request

Request a Quote for Kistamicin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.